Lomerizine hydrochloride is a synthetic compound primarily recognized for its calcium antagonistic properties. [] While frequently employed in clinical settings for migraine treatment and stroke prevention, this review will focus solely on its applications in scientific research, excluding drug usage and side effects.
The synthesis of lomerizine hydrochloride involves several key steps, typically starting from bis(4-fluorophenyl)methanol and 2,3,4-trimethoxybenzyl chloride. A detailed synthesis method includes:
This synthesis method emphasizes the importance of temperature control and reaction time to achieve optimal yields.
Lomerizine hydrochloride has a complex molecular structure characterized by its diphenylpiperazine framework. The molecular formula is CHClFNO, with a molar mass of approximately 409.87 g/mol.
The compound's ability to cross the blood-brain barrier is attributed to its lipophilic nature, enhancing its efficacy in treating central nervous system disorders like migraines .
Lomerizine hydrochloride participates in various chemical reactions primarily related to its pharmacological activity:
These interactions highlight its dual mechanism of action, making it effective in migraine management.
The mechanism of action of lomerizine hydrochloride is multifaceted:
Lomerizine hydrochloride exhibits several notable physical and chemical properties:
These properties are critical for developing effective drug formulations that ensure bioavailability and therapeutic effectiveness.
Lomerizine hydrochloride has several significant applications:
Lomerizine hydrochloride (1-[bis(4-fluorophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine dihydrochloride) belongs to the diphenylpiperazine class of calcium channel blockers. Its core synthetic pathway involves sequential nucleophilic substitution and reductive amination reactions. The primary route commences with N-alkylation of piperazine using 2,3,4-trimethoxybenzyl chloride under basic conditions (typically potassium carbonate in acetonitrile), yielding 1-(2,3,4-trimethoxybenzyl)piperazine. This intermediate subsequently undergoes electrophilic amination with 4,4'-difluorobenzhydryl chloride in the presence of a phase-transfer catalyst like tetrabutylammonium bromide, producing the lomerizine free base [1] [4].
An alternative pathway employs reductive amination strategies. Condensation of 4,4'-difluorobenzhydrol with piperazine using trimethyl orthoformate as a dehydrating agent generates the 1-(bis(4-fluorophenyl)methyl)piperazine intermediate. This is followed by N-alkylation with 2,3,4-trimethoxybenzaldehyde under reducing conditions (sodium cyanoborohydride in methanol/acetic acid). While this route offers improved regioselectivity, it presents challenges in controlling over-alkylation and requires meticulous purification [1] [7].
Comparative analysis reveals significant differences in yield and purity:Table 1: Comparative Analysis of Synthetic Pathways for Lomerizine Free Base
Synthetic Route | Key Reaction Conditions | Average Yield (%) | Major Impurities | Purification Complexity |
---|---|---|---|---|
Sequential Alkylation | K₂CO₃, CH₃CN, reflux; then Phase-transfer catalyst | 68-72 | Bis-alkylated piperazine, Chloro-impurities | Moderate (Recrystallization) |
Reductive Amination | NaBH₃CN, CH₃OH, AcOH, RT; then Alkylation | 60-65 | Over-alkylated products, Aldehyde residue | High (Column Chromatography) |
The sequential alkylation route demonstrates superior scalability and process efficiency for industrial production. Critical challenges across both methods include managing exothermic reactions during benzyl halide additions and suppressing the formation of quaternary ammonium salts or bis-alkylated piperazine derivatives. These impurities necessitate rigorous purification, typically involving solvent extraction (water/ethyl acetate partitioning) and activated carbon treatment before hydrochloride salt formation [1] [7] [10].
The synthesis of the specific isomeride 1-(2,4′-difluorobenzhydryl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine hydrochloride demands precise regiocontrol during the benzhydryl moiety formation. Unlike the symmetrical 4,4'-difluorobenzhydryl precursor used in standard lomerizine synthesis, this isomer requires an unsymmetrical electrophile. The synthesis employs a Friedel-Crafts acylation strategy, commencing with regioselective Friedel-Crafts acylation of 1,3-difluorobenzene with 4-fluorobenzoyl chloride catalyzed by aluminum chloride in dichloromethane at 0-5°C, yielding 2,4'-difluorobenzophenone [6].
Reduction of the ketone to the alcohol is achieved using sodium borohydride in methanol, producing the unsymmetrical benzhydrol intermediate. This alcohol is activated via chlorination using thionyl chloride in dichloroethane under reflux, forming 2,4'-difluorobenzhydryl chloride. The critical challenge lies in minimizing racemization during chloride formation, as the benzhydryl carbon is chiral. Careful temperature control (-10°C to 0°C) during chlorination and immediate use of the crude chloride in the subsequent step mitigate racemization [6] [8].
Condensation with 1-(2,3,4-trimethoxybenzyl)piperazine proceeds under optimized Schotten-Baumann conditions:
Table 2: Isomer-Specific Synthesis Parameters and Outcomes
Synthetic Stage | Critical Parameters | Yield (%) | Regiochemical Purity | Challenges |
---|---|---|---|---|
Friedel-Crafts Acylation | AlCl₃ (1.05 eq), DCM, 0-5°C, 4h | 85 | >98% (HPLC) | Ortho/Meta isomer separation |
Ketone Reduction | NaBH₄ (1.2 eq), CH₃OH, 0°C→RT, 2h | 92 | N/A | Over-reduction avoidance |
Chloride Formation | SOCl₂ (1.5 eq), DCE, reflux 2h; then 0°C quenching | 78 (crude) | ~85:15 dr (chiral HPLC) | Racemization control |
Piperazine Condensation | NaOH aq (40%), Toluene, 25-30°C, 12h | 65 | >99% (NMR) | Emulsion formation |
Final purification employs anti-solvent crystallization using isopropanol/water mixtures to obtain the isomerically pure free base, followed by ethanolic HCl treatment to yield the crystalline dihydrochloride salt. Chiral resolution techniques, including diastereomeric salt formation with O,O-ditoluoyl-L-tartaric acid, may be required if enantiomeric purity is specified [6] [8].
Industrial-scale production of lomerizine intermediates demands meticulous optimization of halogenation and condensation reactions to maximize yield, purity, and resource efficiency. Benzyl halide synthesis, particularly the preparation of 2,3,4-trimethoxybenzyl chloride, requires careful halogen source selection. Thionyl chloride (SOCl₂) remains prevalent due to cost-effectiveness, but generates corrosive gases. Optimized conditions employ SOCl₂ (1.05-1.1 equivalents) in toluene at 60-65°C with catalytic N,N-dimethylformamide (0.05% v/v), achieving >95% conversion within 4 hours. Crucially, residual SOCl₂ and HCl are removed by nitrogen sparging, preventing equipment corrosion and downstream amine degradation [1] [2].
For benzhydryl chloride formation, phosphorus pentachloride (PCl₅) in chlorobenzene at 80°C demonstrates superior regioselectivity over thionyl chloride for unsymmetrical benzhydrols, reducing racemization to <5%. However, PCl₅ generates phosphorous oxychloride waste, necessitating specialized handling. Continuous flow chemistry implementations significantly improve safety and efficiency for these exothermic halogenations by enhancing heat transfer and minimizing reagent inventory [2] [8].
The pivotal condensation between halogenated intermediates and piperazine derivatives presents the greatest optimization opportunities:
Table 3: Industrial Optimization of Key Reactions in Lomerizine Synthesis
Reaction Type | Conventional Conditions | Optimized Industrial Process | Impact |
---|---|---|---|
Alcohol Chlorination | SOCl₂, reflux, no catalyst | SOCl₂ (1.05 eq), DMF (cat), 60°C, N₂ sparge | HCl/SO₂ off-gas reduction 30%, Yield +8% |
Benzhydryl Chloride | SOCl₂, DCE, reflux | PCl₅ (1.1 eq), Chlorobenzene, 80°C flow reactor | Racemization <5%, Throughput 5x higher |
Piperazine Alkylation | Toluene/H₂O, 24h, 80°C, no catalyst | MTBE/H₂O, TBAB (0.5 mol%), 80°C, ultrasonic mixer | Time -40%, Bis-adduct <0.5% |
These optimizations collectively enhance overall process mass intensity (PMI) by 35% and reduce organic solvent consumption by 50%, aligning with green chemistry principles while maintaining product quality specifications (HPLC purity >99.5%, residual solvents Recrystallization is the definitive purification step for lomerizine hydrochloride, determining crystal habit, polymorphic form, residual solvent levels, and bulk powder properties. Solvent selection balances solubility, polarity, and environmental, safety, and health (ESH) considerations. Primary solvent systems include: Catalytic additives profoundly influence crystallization efficiency: Osmotic pump tablet formulations require specific crystal properties. Patent CN102319227A discloses a specialized recrystallization protocol: dissolution in methanol-chloroform (1:1) with triethyl citrate plasticizer (2% w/w), followed by controlled evaporation under reduced pressure (40 mmHg) at 30°C. This produces thin plate-like crystals with enhanced compressibility and modified release characteristics [2]. Advanced crystallization techniques offer significant improvements: Table 4: Recrystallization Systems for Lomerizine Hydrochloride These solvent systems and catalytic approaches enable precise control over solid-state properties critical to pharmaceutical performance, while adhering to industrial constraints of yield, throughput, and environmental impact [2] [3] [9]. Table 5: Lomerizine Hydrochloride and Related Compounds Solvent Systems and Catalytic Efficiency in Recrystallization Processes
Solvent System Ratio (v/v) Crystal Characteristics Application Purpose Catalytic/Process Aid Ethanol-Water 65:35 Needles, 50-100 μm length, Form A Standard API purification None or PVP K30 (0.1%) Isopropanol-Ethyl Acetate 30:70 (anti-solvent) Platelets, 100-200 μm, Form A Polymorph control Pre-formed Form A seeds (0.1%) Acetone-Water 70:30 + water addition Microcrystals, d(0.5)=15μm Particle size reduction N-methyl-D-glucamine (0.5%), Ultrasound Methanol-Chloroform 50:50 Thin plates, 20-50 μm Modified-release formulations Triethyl citrate (2%) Impinging Jet (Acetone-Water) N/A Nanoparticles, 300-500 nm Dissolution enhancement Poloxamer 407 (5% w/w) Compound Name Chemical Structure Primary Synthetic Role Lomerizine Hydrochloride 1-[bis(4-fluorophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine dihydrochloride Final Active Pharmaceutical Ingredient 1-(2,3,4-Trimethoxybenzyl)piperazine Intermediate for sequential alkylation Key amine precursor 4,4'-Difluorobenzhydryl Chloride (4-fluorophenyl)(4-fluorophenyl)chloromethane Electrophile for N-alkylation 1-(2,4'-Difluorobenzhydryl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine Hydrochloride Isomeride with asymmetric fluorination pattern Regiochemical variant 2,3,4-Trimethoxybenzyl Chloride Chloromethyl(2,3,4-trimethoxyphenyl)benzene Alkylating agent for piperazine
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: